4-Chloro-5-fluoroindolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTZNVWIFVMORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597986 | |
| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103585-71-3 | |
| Record name | 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations for 4 Chloro 5 Fluoroindolin 2 One and Analogous Halogenated Indolin 2 Ones
Established Synthetic Pathways to the Indolin-2-one Nucleus
The indolin-2-one, or oxindole (B195798), scaffold is a prominent structural motif found in numerous natural products and synthetic compounds of significant biological importance. The development of efficient and versatile methods for the construction of this heterocyclic core has been a long-standing focus of organic synthesis. Both traditional and modern synthetic strategies have been employed to access a wide array of substituted indolin-2-one derivatives.
Condensation Reactions for Substituted Indolin-2-ones
Condensation reactions represent a cornerstone in the synthesis of functionalized indolin-2-ones, particularly for introducing substituents at the C-3 position. The Knoevenagel condensation is a widely utilized method, involving the reaction of an indolin-2-one with an aldehyde or ketone. jst.go.jpresearchgate.net This reaction is typically catalyzed by a base, such as piperidine (B6355638) or potassium hydroxide, and allows for the formation of a C-C double bond at the C-3 position of the oxindole ring. jst.go.jpresearchgate.net For instance, the reaction of oxindole with various aromatic aldehydes yields 3-arylmethylidene-indolin-2-one derivatives. jst.go.jp These condensation products can then be further modified, for example, through reduction of the exocyclic double bond to produce 3-arylmethyl-2-oxindole derivatives. jst.go.jp
The choice of carbonyl compound and the reaction conditions can influence the outcome and yield of the condensation. While the condensation of oxindoles with aldehydes and alkylphenones often proceeds with high yields, reactions involving benzophenones can be more challenging. rsc.org To overcome such limitations, alternative condensing agents like aluminum isopropoxide have been successfully employed. rsc.org
Furthermore, condensation reactions are not limited to aldehydes and ketones. The reaction of oxindoles with other electrophiles, such as esters and nitriles, provides access to a different set of functionalized derivatives. semanticscholar.org For example, condensation with acetal (B89532) esters and cyclic β-ketoesters can yield 3-acyloxindoles. semanticscholar.org
Cyclization Approaches to 2-Oxindole Derivatives
Intramolecular cyclization reactions are fundamental to constructing the core bicyclic structure of indolin-2-ones. A classic and enduring strategy is the Friedel-Crafts reaction, where an intramolecular alkylation of an appropriately substituted aniline (B41778) derivative leads to the formation of the oxindole ring. bohrium.com For example, acid-catalyzed intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides provides a direct route to indolin-2-ones. bohrium.com
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of oxindoles. The intramolecular α-arylation of amides with aryl chlorides, a type of Heck coupling, has been shown to be an efficient method for producing a variety of substituted oxindoles. organic-chemistry.org This approach offers good functional group tolerance. Another palladium-catalyzed method involves the cyclization of acetylenic aryl isocyanates in the presence of terminal alkynes. beilstein-journals.org
Radical cyclizations also offer a pathway to the indolin-2-one core. For instance, the tin hydride-AIBN initiated radical cyclization of halogenated arylpropionamides is a known method for preparing 3-alkenylindolin-2-ones. beilstein-journals.org More recently, visible-light-induced radical cyclization of o-iodophenylacrylamides has been developed as a mild and efficient method for synthesizing indolin-2-ones. rsc.org
Other notable cyclization strategies include:
Aza-Heck cyclization: This approach allows for the synthesis of indoline (B122111) scaffolds from N-hydroxy anilines and offers good functional group compatibility. nih.gov
Copper-catalyzed oxidative intramolecular cyclization: This method provides access to 2-hydroxy-indolin-3-ones from N-(2-acetylphenyl)picolinamide. researchgate.net
Base-promoted annulation/ring-cleavage/ring-reconstruction cascade: This transition-metal-free approach can generate complex tetracyclic indole (B1671886) scaffolds from readily available starting materials. rsc.org
Regioselective Halogenation Strategies for Indolin-2-one Scaffolds
The introduction of halogen atoms onto the indolin-2-one framework can significantly influence the molecule's biological activity and chemical properties. mdpi.com Therefore, the development of regioselective halogenation methods is of great importance for creating diverse and potent analogues.
Introduction of Chlorine and Fluorine Substituents
The regioselective introduction of chlorine and fluorine onto the aromatic ring of the indolin-2-one nucleus is a key step in the synthesis of compounds like 4-Chloro-5-fluoroindolin-2-one. The precise control of the halogenation position is crucial.
One approach to achieve regioselectivity is through the use of specific halogenating agents in combination with a directing group or a specific reaction medium. For example, N-halosuccinimides (NCS for chlorination and NFS for fluorination) are common electrophilic halogenating agents. The regioselectivity of the reaction can be influenced by the solvent, with fluorinated alcohols like hexafluoroisopropanol (HFIP) showing promise in directing the halogenation to specific positions on arenes and heterocycles. acs.org
Another strategy involves the use of a system composed of oxone and a halide salt. researchgate.net By controlling the components of this system, it is possible to generate the active electrophilic halogen species ([X]⁺) in a controlled manner, leading to regioselective halogenation. researchgate.netresearchgate.net
Furthermore, the synthesis of halogenated indolin-2-ones can also be achieved by starting with an already halogenated precursor. For instance, the synthesis of certain chloro-substituted indolin-2-one derivatives has been accomplished by starting from a chlorinated pyrrole (B145914) derivative which is then condensed with a substituted indolin-2-one. nih.gov
Modern Synthetic Techniques Applied to Indolin-2-one Derivatives
Modern synthetic methodologies have been increasingly applied to the synthesis of indolin-2-one derivatives to improve efficiency, yield, and environmental friendliness compared to traditional methods.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions. rasayanjournal.co.in It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inmdpi.com
In the context of indolin-2-one synthesis, microwave irradiation has been successfully employed in several key steps. For example, the Knoevenagel condensation of indolin-2-ones with aldehydes can be efficiently carried out under microwave conditions. mdpi.com Similarly, the synthesis of amide derivatives of indolin-2-one via acid-amine coupling reactions has been shown to proceed in higher yields and with significantly reduced reaction times under microwave irradiation compared to conventional heating. rasayanjournal.co.in
One specific example involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, catalyzed by copper dipyridine dichloride, to produce indolin-2-one derivatives in good to excellent yields.
The application of microwave technology is not limited to condensation reactions. It has also been used to facilitate the synthesis of complex heterocyclic systems fused to the indolin-2-one core, such as in intramolecular hetero-Diels-Alder reactions. mdpi.com
Interactive Data Table: Synthetic Methods for Indolin-2-one Derivatives
| Synthetic Method | Key Reagents/Catalysts | Type of Transformation | Advantages | Reference(s) |
| Knoevenagel Condensation | Piperidine, KOH, Aluminum isopropoxide | C-C double bond formation at C-3 | Versatile for introducing various substituents | jst.go.jp, researchgate.net, rsc.org |
| Friedel-Crafts Alkylation | Acid catalyst | Intramolecular cyclization | Direct route to the oxindole core | bohrium.com |
| Palladium-Catalyzed α-Arylation | Palladium catalyst, Phosphine ligand | Intramolecular cyclization | Good functional group tolerance | organic-chemistry.org |
| Visible-Light-Induced Radical Cyclization | [Ir(ppy)2(dtb-bpy)]PF6 | Intramolecular cyclization | Mild reaction conditions | rsc.org |
| Regioselective Halogenation | N-halosuccinimides, Oxone-halide | Introduction of halogens | Controlled placement of substituents | researchgate.net, acs.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Various (e.g., condensation, coupling) | Faster reactions, higher yields | rasayanjournal.co.in, mdpi.com |
Ultrasound-Mediated Synthetic Procedures
Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.nettandfonline.comresearchgate.net The underlying principle of this technique, known as acoustic cavitation, involves the formation, growth, and collapse of bubbles in the reaction medium. mdpi.com This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. mdpi.com
In the context of indolin-2-one synthesis, ultrasound irradiation has been successfully employed to promote various reactions. For instance, the synthesis of novel indolin-2-one coupled pyrimidine (B1678525) derivatives has been achieved through an ultrasound-mediated approach, highlighting the method's efficiency. researchgate.net Similarly, the synthesis of substituted oxindoles from chloroacetyl chloride and anilines has been effectively catalyzed by Clay KSF under ultrasonic irradiation in solvent-free conditions, demonstrating the green aspects of this methodology. researchgate.net Research has also shown that ultrasound can significantly reduce reaction times for the synthesis of hydrazine (B178648) carboxamides, key intermediates for certain indolin-2-one derivatives, from hours to minutes. tandfonline.com While specific examples detailing the ultrasound-mediated synthesis of this compound are not prevalent in the reviewed literature, the successful application of this technique for analogous halogenated and substituted indolin-2-ones suggests its potential applicability. researchgate.net
Utilization of Deep Eutectic Solvents in Synthesis
Deep eutectic solvents (DESs) represent a new class of green and sustainable solvents that are gaining traction as alternatives to traditional volatile organic compounds. magtech.com.cnmdpi.com DESs are typically formed by mixing a quaternary ammonium (B1175870) salt, such as choline (B1196258) chloride, with a hydrogen bond donor (e.g., urea, glycerol, or carboxylic acids) at a specific molar ratio. nih.govpolimi.it This combination results in a significant depression of the melting point, leading to a liquid state at or near room temperature. nih.govpolimi.it The advantages of DESs include low cost, low vapor pressure, non-flammability, biodegradability, and high thermal and chemical stability. magtech.com.cnacademie-sciences.fr
The application of DESs in the synthesis of indolin-2-one derivatives has been explored with promising results. nih.govresearchgate.netresearchgate.net DESs can act as both the solvent and catalyst, facilitating reactions through hydrogen bond interactions. mdpi.com For example, a blend of DES and ultrasound has been utilized in a multistep reaction to synthesize key intermediates for indolin-2-one derivatives with high yields. mdpi.comnih.govresearchgate.net The stability of reagents in DESs, attributed to strong intermolecular hydrogen bonding, has been confirmed through computational studies. mdpi.comresearchgate.net The synthesis of 3,3-bis(indol-3-yl)indolin-2-one derivatives has been achieved using a deep eutectic solvent, highlighting the versatility of this medium. researchgate.net Although direct synthesis of this compound using DESs is not explicitly documented in the provided search results, the successful synthesis of various substituted indolin-2-ones and related heterocyclic systems underscores the potential of DESs as a viable and green alternative for the synthesis of halogenated indolin-2-ones. scispace.commdpi.com
Spectroscopic and Analytical Characterization for Structural Elucidation
The unambiguous structural determination of this compound and its analogs relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, functional groups, and elemental composition of the synthesized compounds. innovareacademics.ininnovareacademics.in
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these molecules.
¹H NMR spectra provide information on the number, environment, and connectivity of protons. For instance, in 3-chloro-5-fluoroindolin-2-one, the proton signals for the aromatic ring and the N-H group are distinct and their splitting patterns reveal their relationships. rsc.orgbeilstein-journals.org
¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to the halogen atoms are particularly informative. rsc.orgbeilstein-journals.org
¹⁹F NMR is a crucial tool for fluorine-containing compounds like this compound, providing direct evidence for the presence and chemical environment of the fluorine atom. beilstein-journals.orgrsc.org
Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. innovareacademics.injst.go.jp The IR spectrum of an indolin-2-one derivative will typically show strong absorption bands corresponding to the N-H and C=O stretching vibrations. rsc.orgjst.go.jp
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula. innovareacademics.injst.go.jp High-resolution mass spectrometry (HRMS) is often used to determine the exact mass with high precision, further validating the elemental composition. rsc.orgbeilstein-journals.orgrsc.org
Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in the compound. The experimentally determined values are compared with the theoretically calculated values for the proposed structure, and a close match confirms the empirical and molecular formula. innovareacademics.infarmaciajournal.com
The table below summarizes the key spectroscopic data for 3-Chloro-5-fluoroindolin-2-one, a closely related analog of the target compound.
| Technique | Observed Data for 3-Chloro-5-fluoroindolin-2-one | Reference |
| ¹H NMR (300 MHz, DMSO-d6) | δ 10.81 (s, 1H), 7.29 (dd, J = 8.0, 2.1 Hz, 1H), 7.18-7.11 (m, 1H), 6.89-6.85 (m, 1H), 5.59 (s, 1H) | rsc.org |
| ¹³C NMR (75 MHz, DMSO-d6) | δ 173.1, 158.1 (d, J = 236.2 Hz), 138.6, 128.1 (d, J = 8.7 Hz), 116.7 (d, J = 23.2 Hz), 113.38 (d, J = 25.5 Hz), 111.1 (d, J = 8.2 Hz), 52.0 | rsc.org |
| ¹⁹F NMR (377 MHz, DMSO-d6) | δ -120.90 | beilstein-journals.org |
| IR (ATR) | 3166, 1685, 1398, 1479, 1177, 757, 690, 540 cm⁻¹ | rsc.org |
| HRMS (ESI) | m/z calcd for C₈H₅ClFNO [M-H]⁻: 183.9971; found: 183.9964 | beilstein-journals.org |
Structure Activity Relationship Sar Investigations of Halogenated Indolin 2 One Derivatives
Influence of Halogen Substituents (e.g., Chloro and Fluoro) at Different Positions on Biological Activity
The introduction of halogen atoms, such as chlorine and fluorine, onto the indolin-2-one ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov Halogens can alter factors like lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov
The position of the halogen substituent on the aromatic ring of the indolin-2-one core is critical in determining its biological effect. For instance, in a series of indolin-2-one derivatives developed as antitumor agents, the placement of a fluorine atom at the C-5 position was found to be a key feature for activity. nih.gov When this was replaced with a chlorine atom at the same position (C-5), a significant increase in potency against the A549 non-small cell lung cancer cell line was observed. nih.gov This suggests that while both halogens can be beneficial, the nature of the halogen at a specific position can have a pronounced impact on the pharmacological outcome.
Furthermore, studies on spiro-oxindole derivatives have highlighted the importance of the number and relative positions of halogen substituents. It was found that derivatives with two fluorine atoms or a combination of fluorine and chlorine atoms at the meta and para positions of an appended anilide fragment were particularly effective as antitubercular agents. tandfonline.com The addition of a nitro group to the 5-position of the 2-oxindole core further enhanced this activity. tandfonline.com In another study, it was noted that having both 2-chloro and 6-fluoro substituents on a C-ring of an isatin-hydrazone derivative resulted in significant cytotoxicity against cancer cell lines. mdpi.com
These findings underscore that the biological activity of halogenated indolin-2-ones is not merely dependent on the presence of a halogen, but is a complex interplay of the type of halogen, its position on the indolin-2-one core, and its electronic and steric interplay with other substituents.
Effects of Substitutions at the C-3 Position on Pharmacological Profiles
The C-3 position of the indolin-2-one scaffold is a hot spot for chemical modification and plays a pivotal role in defining the pharmacological profile of these derivatives. A wide variety of substituents, ranging from simple alkylidene groups to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse biological activities, including inhibition of receptor tyrosine kinases (RTKs). acs.orgnih.gov
The nature of the substituent at C-3 can dictate the selectivity of the compound for different RTKs. For example, it has been demonstrated that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of the VEGF (Flk-1) RTK. acs.orgnih.gov In contrast, introducing a substituted benzylidene group with bulky substituents on the phenyl ring at the C-3 position leads to high selectivity towards the EGF and Her-2 RTKs. acs.orgnih.gov Furthermore, compounds with an extended side chain at the C-3 position have shown high potency and selectivity against both PDGF and VEGF (Flk-1) RTKs. acs.orgnih.gov
In the context of α-glucosidase inhibition, a series of 5-fluoro-2-oxindole derivatives with various substituted benzylidene groups at the C-3 position were synthesized and evaluated. frontiersin.org The results indicated that the introduction of substituents at the para-position of the benzylidene moiety was generally beneficial for improving inhibitory activity. frontiersin.org However, the study also concluded that there was no clear correlation between the electronic or steric effects of the substituents and the inhibitory activity, suggesting a more complex interaction with the enzyme's active site. frontiersin.org The introduction of heterocyclic groups at this position, in this particular study, had a negative impact on the inhibitory activity. frontiersin.org
The table below summarizes the effects of different C-3 substituents on the pharmacological profiles of indolin-2-one derivatives based on various research findings.
| C-3 Substituent Type | Target/Activity | Key Findings | Reference(s) |
| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) RTK | High specificity for VEGF (Flk-1) RTK. | acs.orgnih.gov |
| Substituted benzylidenyl (with bulky groups) | EGF and Her-2 RTKs | High selectivity for EGF and Her-2 RTKs. | acs.orgnih.gov |
| Extended side chain | PDGF and VEGF (Flk-1) RTKs | High potency and selectivity for both PDGF and VEGF (Flk-1) RTKs. | acs.orgnih.gov |
| Substituted benzylidene | α-Glucosidase Inhibition | Substituents at the para-position of the benzylidene are beneficial. | frontiersin.org |
| Heterocycles (in a specific study) | α-Glucosidase Inhibition | Negative effect on inhibitory activity. | frontiersin.org |
| 2-(ethyl-amino)ethylcarbamoyl group on a pyrrole (B145914) ring | Antitumor | Notably enhanced antitumor activities. | nih.gov |
These examples clearly illustrate that the C-3 position is a critical determinant of the biological activity and selectivity of indolin-2-one derivatives.
Modulation of Bioactivity by Modifications at the N-1 Position
The N-1 position of the indolin-2-one ring, while not as extensively explored as the C-3 position, also offers a valuable handle for modulating the biological activity of these compounds. Substitution at this position can influence properties such as solubility, cell permeability, and interaction with the target protein.
Furthermore, research on indolactam analogues, which share structural similarities with indolin-2-ones, has shown that specific substitutions at the indole (B1671886) N-position can shift the biological activity from tumor-promoting to bryostatin (B1237437) 1-like tumor-suppressing activity. bohrium.com This dramatic change in the pharmacological profile underscores the profound impact that N-1 modifications can have.
In the development of apoptotic anti-proliferative agents, N-alkylation of the indolin-2-one core was one of the strategies employed to create hybrid molecules. nih.gov This suggests that modifying the N-1 position is a viable approach for optimizing the anticancer properties of these compounds. The synthesis of 5-Amino-1-(3-hydroxypropyl)indolin-2-one, a compound with potential neuroprotective and anticancer activities, further exemplifies the importance of N-1 substitution in achieving desired biological effects.
The following table provides a summary of the impact of N-1 modifications on the bioactivity of indolin-2-one and related scaffolds.
| N-1 Modification | Scaffold | Biological Activity | Key Finding | Reference(s) |
| Substitution | Quinazolinone-indolin-2-one hybrid | Anticancer | Essential for anti-proliferative activity. | rsc.org |
| Indole substitution | Indolactam | Tumor suppression | Can induce bryostatin 1-like activity. | bohrium.com |
| Alkylation | Indolin-2-one hybrid | Anticancer | A strategy to develop apoptotic agents. | nih.gov |
| 3-hydroxypropyl group | Indolin-2-one | Neuroprotection, Anticancer | Contributes to the compound's biological profile. |
These findings collectively demonstrate that the N-1 position of the indolin-2-one scaffold is a key site for chemical modification to fine-tune the biological activity and therapeutic potential of these compounds.
Role of Peripheral Aryl and Heterocyclic Substituents in Ligand-Target Interactions
Peripheral aryl and heterocyclic substituents attached to the indolin-2-one core play a crucial role in mediating ligand-target interactions. These groups can engage in various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are essential for high-affinity binding to the target protein.
In the context of tyrosine kinase inhibitors, the nature of the peripheral heterocyclic ring attached to the C-3 position of the indolin-2-one is a key determinant of activity and selectivity. nih.gov For instance, the presence of a chloropyrrole moiety was found to be important for antitumor activity. nih.gov The substituents on this pyrrole ring further modulate the activity, with a 2-(ethyl-amino)ethylcarbamoyl group significantly enhancing the antitumor effects. nih.gov
The geometry and substitution pattern of peripheral aryl rings also have a significant impact. In a series of spiro[pyrrolidine-thiazolo-oxindoles], a 2,4-dichloro substitution on a peripheral aryl moiety was found to be more favorable for anticancer activity compared to a 4-chloro substitution, emphasizing the importance of the geometric arrangement of substituents. mdpi.com
The table below summarizes the role of various peripheral substituents in the biological activity of indolin-2-one derivatives.
| Peripheral Substituent | Position/Scaffold | Target/Activity | Key Finding | Reference(s) |
| Chloropyrrole | C-3 of indolin-2-one | Antitumor | Important for antitumor activity. | nih.gov |
| 2-(ethyl-amino)ethylcarbamoyl on pyrrole | C-3 of indolin-2-one | Antitumor | Enhanced antitumor activity. | nih.gov |
| Electron-donating groups on phenyl ring | C-3 of indole-2-one | Anti-inflammatory | Favorable for activity. | dovepress.com |
| Electron-withdrawing groups on phenyl ring | C-3 of indole-2-one | Anti-inflammatory | Decreased activity. | dovepress.com |
| 2,4-dichloro substitution on aryl moiety | Spiro[pyrrolidine-thiazolo-oxindoles] | Anticancer | More favorable than 4-chloro substitution. | mdpi.com |
Elucidation of Key Pharmacophoric Features for Specific Biological Targets
The identification of key pharmacophoric features is essential for the rational design of potent and selective indolin-2-one-based inhibitors for specific biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.
In the case of c-Src inhibitors, another class of tyrosine kinases, the presence of an amino group on the indolin-2-one derivative was found to increase the affinity towards the ATP-binding site. unimi.it Bulkier derivatizations were also observed to improve interactions within the enzymatic pocket. unimi.it This suggests a pharmacophore model where a hydrogen-bonding group and appropriate steric bulk are key for potent c-Src inhibition.
The following table summarizes the key pharmacophoric features for different biological targets of indolin-2-one derivatives.
| Biological Target | Key Pharmacophoric Features | Reference(s) |
| VEGFR-2 | Hydrogen bond donor/acceptor moiety; indolin-2-one core for hinge binding; peripheral groups for hydrophobic pocket interactions. | mdpi.comresearchgate.net |
| c-Src | Amino group for ATP-binding site affinity; bulkier substituents for improved interactions. | unimi.it |
| Anti-inflammatory | High molecular polarizability; low lipid/water partition coefficient (ALogP). | dovepress.com |
The elucidation of these pharmacophoric models provides a valuable framework for the design and optimization of new indolin-2-one derivatives with improved potency and selectivity for a range of therapeutic targets.
Computational Chemistry and Advanced Molecular Modeling Applications in 4 Chloro 5 Fluoroindolin 2 One Research
Molecular Docking Simulations for Ligand-Receptor Binding Affinity Prediction
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For derivatives of 4-Chloro-5-fluoroindolin-2-one, docking studies are crucial for understanding how they interact with the active sites of target proteins, such as kinases and enzymes.
Research on indolin-2-one analogues has utilized molecular docking to identify key binding modes and predict binding affinities. For instance, a study on 3-(((E)-4-Chlorobenzylidene)hydrazineylidene)-5-fluoroindolin-2-one, a derivative of the core scaffold, predicted a strong binding affinity of -15.1 Kcal/mol with cytochrome c peroxidase. researchgate.net The docking results for this compound and its analogues revealed that their interactions with the receptor are facilitated by a combination of hydrophobic interactions, hydrogen bonds, and π-stacking with specific amino acid residues like TRP 51A, PHE 158A, and LEU 171A. researchgate.net
In another study, derivatives such as (Z)-3-(4-Chlorobenzylidene)-5-Fluoroindolin-2-one were investigated as potential α-glucosidase inhibitors. frontiersin.orgnih.govresearchgate.net Molecular docking simulations were performed to understand the affinity between these compounds and the α-glucosidase enzyme, helping to rationalize their inhibitory activity. frontiersin.org Similarly, docking studies on novel pyrrolo[2,3-d]pyrimidine derivatives, including a 5-fluoroindolin-2-one moiety, have been used to explore their binding within the ATP pocket of various kinases. nih.gov These simulations provide a structural basis for the observed biological activities and guide the design of new, more potent inhibitors.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3-(((E)-4-Chlorobenzylidene)hydrazineylidene)-5-fluoroindolin-2-one | Cytochrome C Peroxidase (2X08) | -15.1 | TRP 51A, PHE 158A, LEU 171A, ALA 174A researchgate.net |
| 5-Chloro-3-(((E)-4-Chlorobenzylidene)hydrazineylidene)indolin-2-one | Cytochrome C Peroxidase (2X08) | -14.9 | TRP 51A, PHE 158A, LEU 171A researchgate.net |
| (Z)-3-(4-Chlorobenzylidene)-5-Fluoroindolin-2-one | α-Glucosidase | Not Reported | Not Reported frontiersin.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes of the complex over time. MD simulations are applied to promising candidates identified through docking to validate their binding stability.
An MD simulation study was conducted on indolin-2-one analogues, including 3-(((E)-4-Chlorobenzylidene)hydrazineylidene)-5-fluoroindolin-2-one, complexed with cytochrome c peroxidase. researchgate.net The stability of the complex was assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. The results indicated that the complex reached stability, confirming the favorable binding predicted by docking. researchgate.net Analysis of the simulation trajectory also provides detailed information on protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, and how they persist or change over time. researchgate.net These simulations confirmed the high stability of the indolin-2-one analogue within the binding pocket of the target protein. researchgate.net
| System | Simulation Length | Key Metrics Analyzed | Conclusion |
|---|---|---|---|
| 3-(((E)-4-Chlorobenzylidene)hydrazineylidene)-5-fluoroindolin-2-one with Cytochrome C Peroxidase (2X08) | 100 ns | RMSD, RMSF, Protein-Ligand Contacts | The complex demonstrated high stability throughout the simulation. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of newly designed, unsynthesized compounds.
Several 2D and 3D-QSAR studies have been performed on various series of indolin-2-one derivatives to identify the key structural features required for their biological activity, such as kinase inhibition. benthamdirect.commdpi.comderpharmachemica.comresearchgate.net These models often use statistical methods like multiple linear regression (MLR) or advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comderpharmachemica.comresearchgate.net For example, a QSAR study on indolin-2-ones as Src tyrosine kinase inhibitors found that activity was significantly correlated with the hydrophobicity and molar refractivity of the molecules. benthamdirect.com In another 3D-QSAR study on derivatives acting as VEGFR-2 inhibitors, robust CoMFA and CoMSIA models were developed with high cross-validated coefficients (q²) and predictive r² values, indicating their reliability. derpharmachemica.comresearchgate.net The contour maps generated from these models provide a visual guide, showing where steric bulk, or electropositive/negative groups might enhance or decrease activity, thereby guiding the design of more potent analogues. mdpi.comderpharmachemica.com
| QSAR Model | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |
|---|---|---|---|---|
| CoMFA | VEGFR-2 Inhibitors | 0.758 | 0.950 | 0.885 derpharmachemica.comresearchgate.net |
| CoMSIA | VEGFR-2 Inhibitors | 0.805 | 0.934 | 0.861 derpharmachemica.comresearchgate.net |
| CoMFA | Aurora A Kinase Inhibitors | 0.726 | 0.972 | Not Reported mdpi.com |
| CoMSIA | Aurora A Kinase Inhibitors | 0.566 | 0.984 | Not Reported mdpi.com |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For indolin-2-one derivatives, DFT calculations provide fundamental insights that complement experimental findings.
DFT has been employed to study the relative stability of different tautomeric forms of alkenylated indolin-2-ones. beilstein-journals.orgd-nb.info In one study, energy calculations at the DFT level indicated that one tautomer was more stable than another by 17.07 kJ·mol⁻¹, an insight attributed to the formation of an intramolecular C–H···O interaction. d-nb.info Such calculations are invaluable for understanding which molecular form is likely to exist under physiological conditions and interact with a biological target. DFT is also used to explore reaction mechanisms, such as the intramolecular radical cyclization to form the oxindole (B195798) core, by calculating the energies of transition states and intermediates. researchgate.net Furthermore, DFT is used to calculate properties like molecular electrostatic potential (MEP) maps, which help in rationalizing intermolecular interactions observed in crystal structures and docking poses. nih.gov
| Application | System Studied | Key Finding |
|---|---|---|
| Tautomer Stability | Alkenylated indolin-2-ones | Tautomer 8y was found to be 17.07 kJ·mol⁻¹ more stable than 8x. beilstein-journals.orgd-nb.info |
| Reaction Mechanism | Intramolecular oxidative coupling | Identified the rate-limiting step in oxindole synthesis. researchgate.net |
| Electronic Properties | Halogenated Oxindoles | Calculated Molecular Electrostatic Potential (MEP) to rationalize intermolecular interactions. nih.gov |
X-ray Crystallography of Indolin-2-one Compound-Protein Complexes for Structural Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. While obtaining a crystal structure of a this compound-protein complex is the ultimate goal, the crystallographic analysis of closely related derivatives provides invaluable structural information.
| Parameter | Value |
|---|---|
| Compound Name | 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 10.3368(6) Å |
| b = 11.9804(8) Å | |
| c = 12.7250(5) Å | |
| Unit Cell Angles | α = 100.904(4)° |
| β = 107.959(4)° | |
| γ = 109.638(6)° |
Metabolic Fate and Biotransformation Pathways of Indolin 2 One Scaffolds
In Vitro and In Vivo Metabolism Studies of Indolin-2-one Derivatives
In vitro and in vivo studies are crucial for elucidating the metabolic pathways of drug candidates. For indolin-2-one derivatives, these studies typically involve incubation with liver microsomes, hepatocytes, and other subcellular fractions to identify potential metabolites. nih.gov Subsequent in vivo studies in animal models and humans serve to confirm these findings and provide a comprehensive picture of the drug's disposition.
While specific metabolic data for 4-Chloro-5-fluoroindolin-2-one is not extensively available in the public domain, studies on structurally related indolin-2-one derivatives provide valuable insights into its likely metabolic fate. For instance, research on various substituted indolin-2-carboxamides has shown that the indoline (B122111) core is susceptible to metabolic modification. nih.govacs.org
Role of Cytochrome P450 (CYP) Enzymes in Oxidative Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a central role in the phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.com These heme-containing monooxygenases catalyze a variety of oxidative reactions, such as hydroxylation, N-dealkylation, and epoxidation, which generally serve to increase the polarity of the parent compound, facilitating its excretion.
For indolin-2-one scaffolds, CYP enzymes are the principal drivers of oxidative metabolism. researchgate.net In vitro studies with recombinant human CYP isoforms have identified specific enzymes responsible for the metabolism of different indolin-2-one derivatives. For example, CYP3A4 is a major enzyme involved in the biotransformation of many kinase inhibitors. mdpi.com The metabolism of the parent indole (B1671886) structure, a related bicyclic aromatic system, has been shown to be mediated by CYP2A6, CYP2C19, and CYP2E1, leading to various hydroxylated and oxidized products. researchgate.net It is highly probable that these or other CYP isoforms are also responsible for the metabolism of substituted indolin-2-ones like this compound.
Identification and Characterization of Indolin-2-one Metabolites
The identification of metabolites is a key step in understanding the biotransformation of a drug. This is typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
For the indolin-2-one scaffold, common metabolic transformations include hydroxylation of the aromatic ring and the oxindole (B195798) ring system. For instance, the metabolism of indole by CYP enzymes can lead to the formation of indoxyl (3-hydroxyindole), isatin (B1672199), and 6-hydroxyindole. researchgate.net It is plausible that this compound undergoes similar hydroxylations on the aromatic ring, at positions not occupied by the halogen substituents. The presence of the lactam functionality in the indolin-2-one ring also presents a potential site for hydrolysis, although this is generally a less common pathway for this scaffold.
Impact of Halogen Substitution on Metabolic Stability and Clearance
The introduction of halogen atoms, such as chlorine and fluorine, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Halogenation can significantly impact metabolic stability by blocking metabolically labile positions on a molecule.
The presence of chlorine and fluorine atoms on the indolin-2-one ring of this compound is expected to influence its metabolic profile. The strong carbon-fluorine bond often makes this position resistant to oxidative metabolism, thereby enhancing metabolic stability. frontiersin.org Similarly, a chlorine substituent can also block a potential site of metabolism.
The clearance of a drug, which is the rate at which it is removed from the body, is inversely related to its metabolic stability. Therefore, modifications that increase metabolic stability, such as strategic halogenation, will generally lead to lower clearance and a longer half-life in the body.
Emerging Research Directions and Future Prospects for 4 Chloro 5 Fluoroindolin 2 One
Development of Innovative Synthetic Methodologies for Enhanced Accessibility
The accessibility of 4-Chloro-5-fluoroindolin-2-one and its analogs is crucial for extensive biological evaluation and further development. Researchers are continuously seeking to develop innovative and efficient synthetic routes to this and other substituted indolin-2-ones.
Recent advancements in synthetic organic chemistry have provided new tools for the construction of such complex heterocyclic systems. For instance, novel methods for the synthesis of substituted oxindoles include intramolecular α-arylation of fluoro- and chloro-substituted anilides and oxidative carbonylation of alkenes with aldehydes. rsc.org These methods offer high yields and good functional group tolerance, which are advantageous for creating a diverse library of indolin-2-one derivatives. rsc.org
Furthermore, the use of ultrasound and deep eutectic solvents (DES) has been explored to create more cost-effective and environmentally friendly synthetic processes for indolin-2-one derivatives. mdpi.com The development of one-pot synthesis procedures, often catalyzed by metals like iron, provides an efficient pathway to functionalized oxindoles that can serve as precursors for more complex molecules. rsc.org These innovative synthetic strategies are pivotal for enhancing the accessibility of this compound and facilitating its broader investigation.
Discovery of Novel Biological Targets and Therapeutic Applications
The indolin-2-one core is a well-established pharmacophore that targets a variety of biological molecules, particularly protein kinases. researchgate.net Kinase inhibitors are a cornerstone of modern cancer therapy, and drugs like Sunitinib (B231), which feature a substituted indolin-2-one scaffold, have seen significant clinical success. researchgate.netrsc.org The specific halogenation pattern of this compound, with a chloro group at position 4 and a fluoro group at position 5, is expected to modulate its binding affinity and selectivity for various biological targets.
Research into halogenated indolin-2-ones has revealed their potential in a range of therapeutic areas beyond cancer. For instance, derivatives of 5-fluorooxindole (B20390) have shown promise as α-glucosidase inhibitors for the management of diabetes and as agents with anti-inflammatory properties. researchgate.net The presence of halogen atoms can significantly enhance the biological activity of the parent compound. For example, the addition of a chloro or bromo group at the 5th position of the oxindole (B195798) ring has been shown to remarkably enhance potency against the HIV-1 reverse transcriptase (RT) enzyme. researchgate.net
The exploration of novel biological targets for this compound is an active area of research. Its structural features suggest potential interactions with a wide array of enzymes and receptors. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the molecule's electronic properties, potentially leading to unique binding interactions and biological effects.
Rational Design and Optimization of Next-Generation Halogenated Indolin-2-one Analogs
The principles of rational drug design are being extensively applied to optimize the therapeutic potential of halogenated indolin-2-one analogs. By understanding the structure-activity relationships (SAR), medicinal chemists can systematically modify the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Key modifications often involve the substitution at various positions of the indolin-2-one ring. The C5 and C6 positions are particularly important for interacting with the ATP-binding site of kinases. cancertreatmentjournal.com Halogen substitutions at the C5 position, as seen in FDA-approved Sunitinib (which has a fluorine at C5), are common and contribute to hydrophobic interactions within the target protein. cancertreatmentjournal.com
Computational methods, such as molecular docking, play a crucial role in the rational design process. Docking studies can predict how different analogs will bind to their target proteins, providing insights that guide synthetic efforts. For example, docking studies of 3-hydrazonoindolin-2-one derivatives suggested that the Schiff base moiety could form a halogen bond with the active site of the RNase H domain of HIV-1 RT. mdpi.com This highlights the importance of halogen atoms in mediating specific molecular interactions. The iterative process of design, synthesis, and biological evaluation allows for the continuous refinement of these compounds, leading to the development of next-generation inhibitors with improved therapeutic profiles. mdpi.com
Integration of Multi-Omics Technologies for Comprehensive Biological Evaluation
To gain a holistic understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics technologies. nih.gov This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive view of how a compound affects cellular systems. frontlinegenomics.com
Multi-omics can help to:
Identify novel drug targets: By observing changes across multiple molecular levels, researchers can identify new proteins or pathways that are affected by the compound. nih.gov
Elucidate mechanisms of action: A multi-omics approach can provide a more complete picture of how a drug exerts its effects, moving beyond a single target to a network-level understanding. frontiersin.org
Discover biomarkers: Integrated omics data can help in the identification of biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine. nih.gov
For example, a multi-omics analysis of a radioresistant lung cancer cell line has been used to uncover the underlying mechanisms of resistance, providing novel clues for therapeutic intervention. researchgate.net The application of these powerful technologies to the study of advanced indolin-2-one derivatives will be crucial for a comprehensive evaluation of their biological activities and for identifying the most promising candidates for further development.
Potential for Preclinical and Clinical Translation of Advanced Indolin-2-one Derivatives
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. While many indolin-2-one derivatives have shown promising preclinical efficacy, the path to clinical application is complex and challenging. researchgate.netperiodicodimineralogia.it
Several indolin-2-one derivatives are currently in various stages of preclinical and clinical development for a range of diseases, primarily cancer. researchgate.net The success of drugs like Sunitinib and Nintedanib, both of which are based on the indolin-2-one scaffold, provides a strong rationale for the continued development of new analogs. researchgate.net
The journey from a promising in vitro result to a clinically approved drug involves extensive studies to assess safety, toxicity, and efficacy in human trials. periodicodimineralogia.it Overcoming regulatory hurdles and ensuring that these compounds meet stringent clinical standards are major steps in this process. periodicodimineralogia.it The potential for preclinical and clinical translation of advanced derivatives of this compound will depend on a combination of factors, including their efficacy in relevant disease models, a favorable safety profile, and a clear understanding of their mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-5-fluoroindolin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis of this compound (CAS 103585-71-3) can be adapted from halogenation strategies applied to indolinone derivatives. For example, chlorination/fluorination of precursor indoles or cyclization of substituted anilines may be employed. Key parameters include temperature control (e.g., maintaining 0–5°C during halogenation to avoid side reactions) and solvent selection (e.g., dichloromethane for stability). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to achieve >95% purity . Reaction optimization should include monitoring by TLC and adjusting stoichiometric ratios of halogenating agents (e.g., N-chlorosuccinimide or Selectfluor®) to minimize dihalogenation byproducts .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm the indolinone backbone and substituent positions. Key signals include the carbonyl (C=O) peak at ~175 ppm in C NMR and aromatic proton shifts in the 6.5–7.5 ppm range for H NMR.
- HPLC-MS : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. The molecular ion peak ([M+H]) should match the theoretical mass (CHClFNO: 199.58 g/mol) .
- Elemental Analysis : Validate Cl and F content (±0.3% deviation) to confirm stoichiometry .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Stability tests show decomposition (<5%) over 6 months under these conditions. Avoid aqueous solvents for long-term storage; DMSO or dry DMF is preferred for stock solutions. Regularly monitor purity via HPLC to detect degradation products like hydrolyzed indole derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?
- Methodological Answer : Contradictory bioactivity results may arise from assay-specific variables (e.g., cell line viability, solvent interference). Mitigation strategies include:
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Dose-Response Validation : Perform 8-point dilution series (1 nM–100 µM) to confirm IC consistency.
- Orthogonal Assays : Cross-validate using fluorescence-based binding assays and SPR (surface plasmon resonance) to assess target engagement kinetics .
Q. What computational approaches are suitable for predicting the reactivity and binding modes of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., C4-Cl for nucleophilic substitution).
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., GSK-3β). Prioritize docking poses with halogen bonding between the 5-F substituent and backbone carbonyls .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .
Q. How can researchers design experiments to investigate the metabolic pathways of this compound in vitro?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions at 0, 15, 30, and 60 mins. Analyze metabolites via LC-HRMS (Q-TOF) in positive ion mode.
- CYP Inhibition Assays : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
- Data Interpretation : Use software like MetaboLynx to predict phase I/II metabolites (e.g., hydroxylation or glutathione adducts) .
Data Contradiction Analysis
Q. What strategies validate the reproducibility of synthetic yields reported for this compound?
- Methodological Answer : If yields vary (>10% deviation), systematically test:
- Catalyst Purity : Ensure metal catalysts (e.g., Pd/C) are freshly activated.
- Oxygen Sensitivity : Conduct reactions under strict inert atmosphere (Schlenk line).
- Batch Analysis : Compare NMR and HPLC data across multiple syntheses to identify impurities (e.g., residual starting material) .
Methodological Best Practices
- Safety Protocols : Segregate halogenated waste in labeled containers and consult professional disposal services post-experiment .
- Data Reporting : Follow Beilstein Journal guidelines: detail experimental procedures, include raw spectral data in supplementary files, and cite recent literature (2023–2025) for comparative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
